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Introduction
Methyl 2-bromo-4-methoxybenzoate (CAS No. 17100-65-1) is a highly functionalized

aromatic compound that has emerged as a versatile building block in modern organic

synthesis. Its structure, featuring a sterically accessible bromine atom ortho to an electron-

withdrawing methyl ester and para to an electron-donating methoxy group, provides a unique

combination of reactivity and selectivity. This arrangement makes it an ideal substrate for a

variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of

complex molecular architectures. This guide provides a comprehensive overview of its

physicochemical properties, core reactivity, and applications in key synthetic transformations,

supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties
The fundamental properties of Methyl 2-bromo-4-methoxybenzoate are summarized below,

providing essential data for reaction planning and execution.
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Property Value Reference(s)

CAS Number 17100-65-1 [1][2]

Molecular Formula C₉H₉BrO₃ [1]

Molecular Weight 245.07 g/mol [2][3]

Physical Form Yellow Solid or Liquid [2]

Purity Typically ≥98% [2]

Storage
Sealed in dry, room

temperature
[2]

InChI Key
MGIYCRUAYQQSNL-

UHFFFAOYSA-N
[2]

Core Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-4-methoxybenzoate is primarily centered on the

reactivity of the C-Br bond. This bond is susceptible to oxidative addition to a low-valent

palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. This

allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2

position, a critical step in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Methyl 2-
bromo-4-methoxybenzoate readily participates in this reaction with various boronic acids and

esters.

Quantitative Data for Suzuki-Miyaura Coupling
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Coupling
Partner

Catalyst /
Ligand

Base
Solvent
System

Condition
s

Yield
Referenc
e(s)

Pyridine-3-

boronic

acid

Pd(PPh₃)₂

Cl₂
Na₂CO₃

1,4-

Dioxane /

H₂O

N₂ purge,

heat
N/A* [2]

2-

Naphthylbo

ronic acid

Pd(acac)₂ /

CataCXium

A•HI

N/A** Anisole 80 °C, 20 h 61% [1]

*Yield not explicitly stated in the cited section, but the procedure is provided as a successful

transformation. **Base used in the CO generation step (DIPEA), not directly in the coupling

mixture.

Experimental Protocol: Suzuki Coupling with Pyridine-3-
boronic acid
This protocol is adapted from a documented procedure for the Suzuki coupling of Methyl 2-
bromo-4-methoxybenzoate.[2]

Reaction Setup: In a suitable reaction vessel, combine Methyl 2-bromo-4-
methoxybenzoate (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate

(Na₂CO₃, 2.0 equiv).

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

Inert Atmosphere: Purge the vessel with a stream of inert gas (Nitrogen or Argon) for 15-20

minutes.

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025

equiv) to the mixture.

Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the

reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, producing substituted

anilines. While specific examples with Methyl 2-bromo-4-methoxybenzoate are not

prominently documented in the searched literature, its structure is highly amenable to this

transformation. The protocol below is a generalized procedure based on best practices for

electron-rich aryl bromides.[4][5]

Representative Data for Buchwald-Hartwig Amination
Amine
Partner

Catalyst /
Ligand

Base Solvent
Condition
s

Typical
Yield

Referenc
e(s)

Primary/Se

condary

Amine

Pd₂(dba)₃ /

XPhos
NaOtBu

Toluene or

Dioxane
80 - 110 °C

Good to

Excellent
[4]

Morpholine
Pd₂(dba)₃ /

Xantphos
NaOtBu Toluene

100 °C, 8-

16 h
High [6]

Experimental Protocol: General Buchwald-Hartwig
Amination

Catalyst Pre-formation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the

palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4

mol%), and the base (e.g., NaOtBu, 1.4 equiv).

Reagent Addition: Add anhydrous toluene or dioxane, followed by Methyl 2-bromo-4-
methoxybenzoate (1.0 equiv) and the desired amine (1.2 equiv).
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Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the

starting material is consumed (monitor by TLC or LC-MS).

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous

solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent

(e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the residue by flash column chromatography.[5]

Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by

coupling aryl halides with terminal alkynes. This reaction is crucial for synthesizing precursors

to pharmaceuticals and conjugated materials.

Quantitative Data for Sonogashira Coupling
Alkyne
Partner

Catalyst /
Co-
catalyst

Base Solvent
Condition
s

Yield
Referenc
e(s)

1-Ethynyl-

4-

methylbenz

ene

Pd(PPh₃)₄

/ CuI
Et₃N DMF

Room

Temp.
N/A* [7]

*A representative procedure is described in the patent, indicating a successful transformation.

Experimental Protocol: Sonogashira Coupling with 1-
Ethynyl-4-methylbenzene
This protocol is adapted from a representative procedure for Sonogashira couplings.[7]

Reaction Setup: To a solution of Methyl 2-bromo-4-methoxybenzoate (1.0 equiv) in DMF,

add triethylamine (Et₃N, 3.0 equiv).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and

copper(I) iodide (CuI, 0.05 equiv) to the mixture.

Alkyne Addition: Add 1-ethynyl-4-methylbenzene (1.2 equiv) to the reaction mixture.

Reaction: Stir the reaction at room temperature for 3 hours or until completion is observed by

TLC.

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®,

washing with additional diethyl ether.

Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the

organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude

product by flash column chromatography.

Heck Reaction and Intramolecular Cyclization
The Heck reaction couples aryl halides with alkenes. While intermolecular Heck reactions with

Methyl 2-bromo-4-methoxybenzoate are plausible, a more documented application involves

the intramolecular Heck reaction of its derivatives for the synthesis of complex heterocyclic

systems.

Quantitative Data for Intramolecular Heck Reaction
Substrate

Catalyst /
Ligand

Base Solvent
Condition
s

Yield
Referenc
e(s)

Derivative

of Methyl

2-bromo-4-

methoxybe

nzoate

N/A N/A N/A N/A N/A [1]

(The reference indicates the successful use of an intramolecular Heck cyclization in a synthetic

pathway starting from a related 2-bromo-4-methoxybenzoic acid derivative, though specific

conditions and yield for this step are not detailed in the provided text.)
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Experimental Protocol: General Intermolecular Heck
Reaction
This generalized protocol is based on established methods for aryl bromides.[7]

Reaction Setup: In a sealable reaction tube, combine Methyl 2-bromo-4-methoxybenzoate
(1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a

phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

Solvent Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene.

Reaction: Seal the tube and heat to 80-120 °C until the reaction is complete.

Work-up: Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.

Wash with water and brine.

Purification: Dry the organic layer, concentrate under reduced pressure, and purify by

column chromatography.

Visualizations of Synthetic Workflows
Diagram 1: General Workflow for Palladium-Catalyzed
Cross-Coupling
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Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
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Diagram 2: Decision Logic for Cross-Coupling Reaction
Selection
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Caption: Decision flowchart for selecting the appropriate cross-coupling reaction.

Diagram 3: Synthetic Pathway Involving Methyl 2-
Bromo-4-methoxybenzoate
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Caption: Role of Methyl 2-Bromo-4-methoxybenzoate in divergent synthetic pathways.

Conclusion
Methyl 2-bromo-4-methoxybenzoate is a valuable and strategic building block for organic

synthesis. Its defined points of reactivity allow for predictable and efficient participation in a host

of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig,

Sonogashira, and Heck-type transformations. This versatility enables the construction of

diverse and complex molecular scaffolds, making it a key intermediate for researchers in

medicinal chemistry and materials science. The protocols and data presented in this guide

serve as a foundational resource for leveraging this compound in the development of novel

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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